tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
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Overview
Description
tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate: is a bicyclic compound featuring a diazabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate typically involves the reaction of tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of inert atmospheres, specific temperature ranges, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its diazabicyclo structure can interact with biological targets, making it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets. The diazabicyclo structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- tert-Butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate
- tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
- tert-Butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate
Uniqueness: tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl group. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its unique structure makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-9-6-14-10(9)13(4,5)8-15/h9-10,14H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFGTUJMJRBKRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC2C1NC2)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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